N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate; 95%
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Description
“N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate” is a chemical compound with a molecular weight of 224.73 . It is a solid at room temperature . The compound is known for its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is N,N,4-trimethylpiperidine-4-carboxamide hydrochloride hydrate . Its InChI code is 1S/C9H18N2O.ClH.H2O/c1-9(8(12)11(2)3)4-6-10-7-5-9;;/h10H,4-7H2,1-3H3;1H;1H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.73 . It is a solid at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate is DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication and transcription of DNA. It introduces negative supercoils (or relaxes positive supercoils) into the DNA molecule and is responsible for maintaining the underwound state of DNA.
Mode of Action
N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate interacts with DNA gyrase, inhibiting its activity . The compound binds to the enzyme and prevents it from introducing supercoils into DNA, thereby inhibiting DNA replication and transcription. This interaction leads to the death of the cells that rely on this enzyme for survival and proliferation.
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways . When DNA gyrase is inhibited, the supercoiling of DNA is affected, which in turn disrupts the processes of DNA replication and transcription. This leads to the cessation of these essential cellular processes, resulting in cell death.
Result of Action
The result of the action of N,N,4-Trimethyl-4-piperidinecarboxamide hydrochloride hydrate is the inhibition of DNA replication and transcription, leading to cell death . This makes it a potential candidate for the treatment of diseases caused by organisms that rely on DNA gyrase for survival and proliferation.
properties
IUPAC Name |
N,N,4-trimethylpiperidine-4-carboxamide;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH.H2O/c1-9(8(12)11(2)3)4-6-10-7-5-9;;/h10H,4-7H2,1-3H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBYCPXWJZJCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)N(C)C.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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